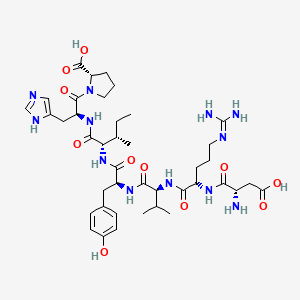
PIK-39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIK-39 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the immune response. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PIK-39 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: PIK-39 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve high temperatures and pressures to drive the reactions to completion .
Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and selective inhibitors .
Scientific Research Applications
PIK-39 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K signaling pathway. In biology, it is used to investigate the role of PI3Kδ in immune cell function. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of inflammatory diseases and certain types of cancer. In industry, it is used in the development of new drugs targeting the PI3K pathway .
Mechanism of Action
PIK-39 exerts its effects by selectively inhibiting the PI3Kδ isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the PI3K signaling pathway. By blocking this pathway, this compound reduces the activation of downstream signaling molecules such as Akt and mTOR, which are involved in cell growth and survival. This mechanism of action makes this compound a promising candidate for the treatment of diseases characterized by dysregulated PI3K signaling .
Comparison with Similar Compounds
PIK-39 is often compared with other PI3K inhibitors such as IC87114 and AS15. While IC87114 is also a selective inhibitor of PI3Kδ, this compound has been shown to have a higher potency and selectivity. AS15, on the other hand, is less selective and inhibits multiple PI3K isoforms. The unique selectivity of this compound for PI3Kδ makes it a valuable tool for studying the specific role of this isoform in various biological processes .
List of Similar Compounds:- IC87114
- AS15
- GDC-0077
- Alpelisib
This compound stands out due to its high selectivity and potency for PI3Kδ, making it a preferred choice for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H15ClN6O2S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
5-chloro-3-(2-methoxyphenyl)-2-(7H-purin-6-ylsulfanylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15ClN6O2S/c1-30-15-8-3-2-7-14(15)28-16(27-13-6-4-5-12(22)17(13)21(28)29)9-31-20-18-19(24-10-23-18)25-11-26-20/h2-8,10-11H,9H2,1H3,(H,23,24,25,26) |
InChI Key |
UMMYTDJYDSTEMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=C(C2=O)C(=CC=C3)Cl)CSC4=NC=NC5=C4NC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
PIK39; PIK 39; PIK-39. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)











